3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide

Description

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O2/c1-13-17(18(26-29-13)14-4-2-3-5-15(14)21)20(28)25-9-11-27-10-8-24-19(27)16-12-22-6-7-23-16/h2-8,10,12H,9,11H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHANDGGBKFVIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its biological effects, particularly focusing on immunomodulatory and anticancer properties, supported by various studies and data.

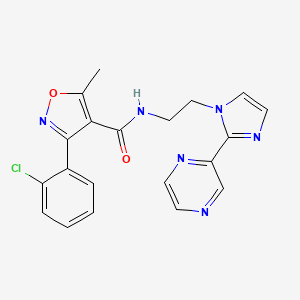

Chemical Structure

The compound is characterized by its isoxazole core, substituted with a chlorophenyl group and a pyrazinyl-imidazole moiety. Its chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of immunology and oncology.

Immunomodulatory Effects

Isoxazole derivatives have been studied for their immunoregulatory properties. A review highlighted that certain isoxazole derivatives can modulate immune responses by influencing cytokine production and T-cell activation. Specifically, This compound demonstrated the following effects:

- Inhibition of TNFα Production : The compound inhibited TNFα production in human blood cell cultures, suggesting potential use as an anti-inflammatory agent .

- Regulation of Immune Gene Expression : It was shown to upregulate genes associated with inflammation while downregulating others involved in immune suppression, indicating a dual role in immune modulation .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been extensively researched. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy against these cancer types.

Case Studies

Several studies have focused on the biological activity of similar isoxazole derivatives, providing insights into their mechanisms:

- Study on Immune Response : A study involving isoxazole derivatives reported that certain compounds could inhibit the humoral immune response while enhancing the inductive phase of delayed-type hypersensitivity (DTH) . This suggests potential applications in autoimmune diseases.

- Cytotoxicity Studies : In another study assessing the cytotoxicity of indole-isoxazole hybrids, several derivatives showed promising results against liver cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Applications De Recherche Scientifique

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Isoxazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vitro assays demonstrated that several isoxazole derivatives exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for long-term use in inflammatory conditions such as arthritis .

Table 1: IC50 Values for COX Inhibition

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| C6 | 0.55 ± 0.03 | High |

| C5 | 0.85 ± 0.04 | Moderate |

| C3 | 0.93 ± 0.01 | Moderate |

This selectivity is particularly important as it may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Isoxazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, studies indicated that specific isoxazole compounds could induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 7.9 ± 0.07 | Apoptosis induction |

| CaCO2 (Colon) | 16.58 | Cell cycle arrest (G2/M phase) |

The mechanism of action appears to involve the disruption of cellular signaling pathways that promote survival and proliferation in cancer cells .

Antibacterial Effects

Research has also demonstrated the antibacterial properties of isoxazole derivatives, including the compound . Studies showed significant activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .

Table 3: Antibacterial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 3.2 |

| Escherichia coli | 4.5 |

These findings suggest that the compound could be developed as a new class of antibiotics, particularly important in the face of rising antibiotic resistance .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table compares the target compound with key structural analogs, emphasizing substituent variations and their implications:

Key Observations :

- Substituent Diversity: The target compound’s pyrazinyl-imidazole-ethyl chain distinguishes it from pyridinyl (e.g., ) or benzimidazole-piperazine derivatives (e.g., ).

- In contrast, compound 6g involves multi-step condensation with hydrazine derivatives .

Analytical and Structural Characterization

- X-Ray Crystallography : Analogous compounds, such as the hydrazinecarboxamide derivative in , were structurally confirmed via single-crystal X-ray analysis using SHELX software . This method is critical for verifying stereochemistry and substituent orientation in complex heterocycles.

- Spectroscopic Data : Compound 6g in reports NMR (δ 13.25 ppm for aromatic protons) and elemental analysis, providing benchmarks for validating purity and structure in related molecules .

Q & A

Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide?

The compound’s synthesis likely involves multi-step heterocyclic coupling. Key steps include:

- Isoxazole core formation : Cyclization of β-diketones or nitrile oxides with chlorinated phenyl groups under reflux conditions (e.g., using POCl₃ as a cyclizing agent) .

- Imidazole-pyrAzine coupling : Reaction of 2-(pyrazin-2-yl)-1H-imidazole with ethylenediamine derivatives via nucleophilic substitution or amide bond formation .

- Final carboxamide linkage : Activation of the isoxazole-4-carboxylic acid using EDCl/HOBt or CDI, followed by coupling with the amine-functionalized ethylimidazole-pyrAzine intermediate .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol is recommended for intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of the isoxazole (δ 6.2–6.8 ppm for isoxazole protons) and imidazole (δ 7.5–8.5 ppm for pyrazine/imidazole protons) .

- HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for carboxamide) and aromatic C-H bends .

- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated for analogous isoxazole derivatives .

Q. How should researchers design initial biological activity screens for this compound?

- Target selection : Prioritize kinases (e.g., JAK/STAT) or GPCRs due to the pyrazine-imidazole motif’s prevalence in inhibitors .

- In vitro assays : Use fluorescence polarization (FP) for binding affinity or enzymatic inhibition assays (e.g., ATPase activity).

- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the pyrazine-imidazole moiety?

- Substitution patterns : Synthesize analogs with fluorinated pyrazines (e.g., 3-fluoro-pyrazin-2-yl) to assess electronic effects on target binding .

- Scaffold hopping : Replace imidazole with 1,2,4-triazole or benzimidazole to evaluate steric tolerance .

- Pharmacophore mapping : Use docking studies (AutoDock Vina) to correlate substituent positions with activity, as seen in thiazole-pyrazole hybrids .

Q. What experimental design strategies optimize reaction yields in multi-step syntheses?

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to variables like temperature, catalyst loading, and solvent polarity .

- Flow chemistry : Continuous flow reactors improve reproducibility in oxidation or cyclization steps, reducing byproducts .

- In-line analytics : Use PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor intermediates in real time .

Q. How should researchers address contradictions in biological data (e.g., in vitro vs. in vivo efficacy)?

- Metabolic stability : Assess hepatic microsomal degradation (e.g., human liver microsomes) to identify rapid clearance .

- Solubility limitations : Use logP calculations (ACD Labs) and amend formulations (e.g., PEGylation) for in vivo testing .

- Off-target profiling : Perform kinome-wide screens (e.g., KINOMEscan) to rule out polypharmacology .

Q. What methods validate the compound’s stability under storage and experimental conditions?

- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light for 14 days; monitor via HPLC .

- Lyophilization : Improve long-term stability by lyophilizing in citrate buffer (pH 6.5) .

- Accelerated stability testing : Use Arrhenius models to predict shelf life at 25°C based on degradation kinetics .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.